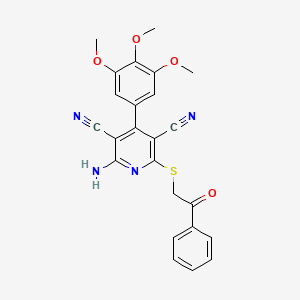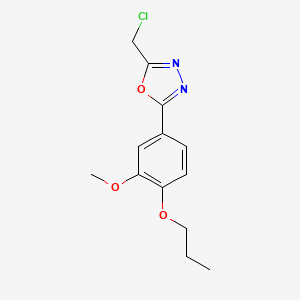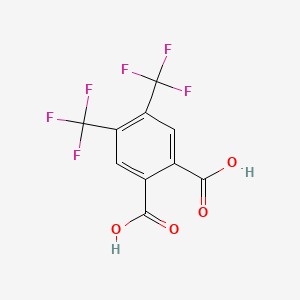
4,5-Bis(trifluoromethyl)phthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(trifluoromethyl)phthalic acid is an organic compound with the molecular formula C10H4F6O4 It is characterized by the presence of two trifluoromethyl groups attached to the phthalic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(trifluoromethyl)phthalic acid typically involves the introduction of trifluoromethyl groups into the phthalic acid structure. One common method involves the reaction of phthalic anhydride with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent, such as toluene, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the trifluoromethylation process .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Bis(trifluoromethyl)phthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield trifluoromethyl-substituted benzoic acids, while reduction can produce trifluoromethyl-substituted benzyl alcohols .
Applications De Recherche Scientifique
4,5-Bis(trifluoromethyl)phthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for biological studies.
Medicine: Fluorinated compounds, including this compound derivatives, are explored for their potential therapeutic applications due to their enhanced metabolic stability and bioavailability.
Industry: It is used in the production of high-performance polymers and specialty chemicals with improved thermal and chemical resistance
Mécanisme D'action
The mechanism of action of 4,5-Bis(trifluoromethyl)phthalic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. These properties make it a valuable tool in drug design and development, as well as in the study of enzyme mechanisms and receptor interactions .
Comparaison Avec Des Composés Similaires
- 4-(Trifluoromethyl)phthalic acid
- 3,5-Bis(trifluoromethyl)phenylacetic acid
- 3-Fluorophthalic acid
- 4-(Trifluoromethyl)benzoic acid
Comparison: 4,5-Bis(trifluoromethyl)phthalic acid is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds with only one trifluoromethyl group. This dual substitution also imparts distinct electronic and steric effects, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
78164-32-6 |
|---|---|
Formule moléculaire |
C10H4F6O4 |
Poids moléculaire |
302.13 g/mol |
Nom IUPAC |
4,5-bis(trifluoromethyl)phthalic acid |
InChI |
InChI=1S/C10H4F6O4/c11-9(12,13)5-1-3(7(17)18)4(8(19)20)2-6(5)10(14,15)16/h1-2H,(H,17,18)(H,19,20) |
Clé InChI |
BRLPDRSOUVMXEW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1C(F)(F)F)C(F)(F)F)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145955.png)
![2,2'-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol](/img/structure/B14145965.png)


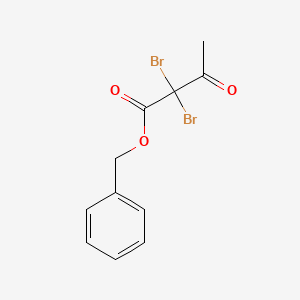
![3-[1-{4-[(E)-phenyldiazenyl]phenyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B14146001.png)

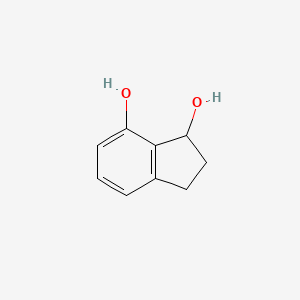
![4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14146013.png)
![2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146017.png)
![N-Prop-2-yn-1-yl-N-[(prop-2-yn-1-yl)oxy]formamide](/img/structure/B14146026.png)
